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A-196

Epigenetics Target Selectivity Chemical Probe

A-196 is a potent, synthetic small-molecule inhibitor of the histone methyltransferases SUV420H1 and SUV420H2 (collectively SUV4-20), exhibiting biochemical IC50 values of 25 nM and 144 nM, respectively. Characterized as a first-in-class chemical probe, it functions via a substrate-competitive mechanism, occupying the histone peptide-binding groove.

Molecular Formula C18H16Cl2N4
Molecular Weight 359.2 g/mol
CAS No. 1982372-88-2
Cat. No. B15586789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-196
CAS1982372-88-2
Molecular FormulaC18H16Cl2N4
Molecular Weight359.2 g/mol
Structural Identifiers
InChIInChI=1S/C18H16Cl2N4/c19-15-9-13-14(10-16(15)20)18(22-12-3-1-2-4-12)24-23-17(13)11-5-7-21-8-6-11/h5-10,12H,1-4H2,(H,22,24)
InChIKeyABGOSOMRWSYAOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





A-196 (CAS: 1982372-88-2): A First-in-Class Chemical Probe for Selective SUV420H1/H2 Inhibition


A-196 is a potent, synthetic small-molecule inhibitor of the histone methyltransferases SUV420H1 and SUV420H2 (collectively SUV4-20), exhibiting biochemical IC50 values of 25 nM and 144 nM, respectively [1]. Characterized as a first-in-class chemical probe, it functions via a substrate-competitive mechanism, occupying the histone peptide-binding groove [1]. A-196 is a member of the Structural Genomics Consortium's (SGC) epigenetic probe set, developed in collaboration with AbbVie [2].

The Critical Selectivity Gap: Why A-196 Cannot Be Replaced by Pan-Methyltransferase or Related Inhibitors


Generic substitution of SUV420H1/H2 probes is precluded by a significant selectivity gap. While several inhibitors target protein lysine methyltransferases (PKMTs), most exhibit broad activity across the family, leading to confounding cellular phenotypes. For instance, the commonly used tool compound chaetocin inhibits multiple lysine methyltransferases including SUV39H1 and G9a [1]. In contrast, A-196 is rigorously characterized with >100-fold selectivity over a panel of 29 other methyltransferases and non-epigenetic targets, ensuring that observed biological effects—such as the specific decrease in H4K20me2/me3 and increase in H4K20me1—can be confidently attributed to SUV4-20 inhibition [2]. This level of validated selectivity is a prerequisite for unambiguous target deconvolution in chromatin biology and DNA repair research.

A-196's Differentiating Performance: A Quantitative Comparative Evidence Guide


A-196 Demonstrates >100-Fold Selectivity Over a Broad Panel of Methyltransferases, Unlike Common Inhibitors

A-196 shows no inhibitory activity against a panel of 29 other methyltransferases, including PR-SET7 (another H4K20-modifying enzyme), as well as enzymes utilizing H3K4, H3K9, H3K27, and H3K79 as substrates, at concentrations up to 10 μM [1]. This selectivity is >100-fold over its IC50 for SUV420H1, ensuring on-target cellular effects. In contrast, related pan-inhibitors like chaetocin or BIX-01294 lack this specificity, confounding results [2].

Epigenetics Target Selectivity Chemical Probe

A-196 Exhibits a Substrate-Competitive Mechanism of Action, Distinct from SAM-Competitive Inhibitors

Co-crystallization studies (PDB: 5CPR) reveal that A-196 binds within the histone H4 peptide-binding groove of SUV420H1, demonstrating a substrate-competitive mechanism [1]. It is not competitive with the cofactor S-adenosylmethionine (SAM). This contrasts with many other methyltransferase inhibitors (e.g., sinefungin, a SAM analog) which are cofactor-competitive and often less selective [2].

Enzyme Kinetics Mechanism of Action Structural Biology

A-196 Induces a Distinct, Quantifiable H4K20 Methylation State Shift in Cells

Treatment of U2OS cells with A-196 results in a precise, dose-dependent shift in H4K20 methylation: a decrease in H4K20me2 and H4K20me3 (EC50 = 262 nM and 370 nM, respectively) and a concomitant increase in H4K20me1 (EC50 = 735 nM) [1]. This fingerprint is specific to SUV4-20 inhibition. In contrast, genetic knockdown (siRNA) of SUV420H1/H2 can take days and may induce compensatory mechanisms, while pan-inhibitors alter other histone marks, making it difficult to directly attribute this specific shift [2].

Cellular Assay Histone Methylation Biomarker

Limited In Vivo Pharmacokinetic Data Suggests a Gap in Development for Animal Studies

Despite its validated in vitro and cellular potency, A-196 lacks publicly reported pharmacokinetic (PK) data (e.g., bioavailability, half-life, clearance) in animal models [1]. This represents a key differentiation point from more advanced clinical-stage compounds (e.g., acalabrutinib/ACP-196, an unrelated BTK inhibitor with extensive PK characterization [2]). For researchers requiring in vivo target engagement, A-196's utility is unproven and would necessitate preliminary PK/PD studies. This limitation is explicitly noted by the Chemical Probes Portal [1].

Pharmacokinetics In Vivo Drug Development

A-196's Off-Target Profile Includes Moderate Affinity for Adenosine Receptors

While highly selective for SUV420H1/H2 over other methyltransferases, A-196 exhibits notable off-target activity at adenosine receptors A1 and A2A, with binding Ki values of 21 nM and 28 nM, respectively [1]. This affinity is comparable to its IC50 for SUV420H1 (25 nM). Researchers should be aware of this potential confounding activity, particularly in neuronal or cardiovascular systems. This is in contrast to a negative control compound, SGC2043 (a structurally related, inactive analog), which shows no inhibition of SUV4-20 enzymes [1].

Off-Target Selectivity Safety Profile

Validated Application Scenarios for A-196: Aligning Experimental Goals with Evidence


1. Deconvoluting SUV4-20 Function in DNA Repair Pathways

A-196 is optimally used to dissect the role of SUV420H1/H2-catalyzed H4K20me2/me3 in Non-Homologous End-Joining (NHEJ)-mediated DNA repair. In U2OS cells, treatment with A-196 (3-10 µM) inhibits 53BP1 foci formation upon ionizing radiation and reduces NHEJ repair efficiency without affecting Homology-Directed Repair (HDR) [1]. This specific inhibition of a single repair pathway, validated by quantitative assays for 53BP1 foci and H4K20 methylation status, makes A-196 an essential tool for studying DNA damage response and synthetic lethality screens in cancer cells [1].

2. Generating a Distinct Pharmacodynamic Biomarker for Target Engagement

A-196 provides a clear, dose-dependent biochemical readout for confirming target engagement in vitro. The reproducible shift from H4K20me2/me3 to H4K20me1 (with EC50 values of 262 nM and 370 nM for decreases, and 735 nM for increase) serves as a robust, quantifiable biomarker of SUV4-20 inhibition in cell-based assays [1]. This allows researchers to precisely titrate A-196 concentrations and correlate the degree of methylation change with downstream functional effects, a level of control not afforded by genetic knockouts or less selective compounds [1].

3. Serving as a Gold-Standard Reference for Novel Inhibitor Discovery

Given its well-characterized biochemical (IC50: 25 nM/144 nM) and cellular (EC50: 262-735 nM) potency, selectivity profile (>100-fold over 29 methyltransferases), and elucidated substrate-competitive mechanism via co-crystallography (PDB: 5CPR), A-196 is the established reference standard for any program developing novel SUV420H1/H2 inhibitors [1]. It serves as a benchmark against which new chemical matter can be compared for potency, selectivity, and mechanism of action, making it an indispensable positive control in screening cascades and target validation efforts [1].

4. Negative Control for In Vivo Target Validation

Due to the lack of published in vivo PK data and the presence of adenosine receptor off-targets (A1 Ki = 21 nM, A2A Ki = 28 nM) [2], A-196 is not recommended as a primary tool for direct in vivo target validation in animal models without extensive preliminary studies. Instead, its primary in vivo utility is as a negative control. By comparing A-196's effects (or lack thereof in vivo) with a tool compound that has proven in vivo PK, or with the structurally related inactive control SGC2043, researchers can help attribute any observed phenotype to its known on-target (SUV4-20) or off-target (adenosine receptor) activities [2].

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